N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide
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Overview
Description
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a unique structure that includes a pyrido[2,1-c][1,2,4]thiadiazine ring system fused with a carboxamide group and an ethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylphenylamine with a suitable pyridothiadiazine precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its anticancer activity.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: Used as KATP channel activators and AMPA receptor modulators.
Uniqueness
N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide stands out due to its unique combination of a pyridothiadiazine ring system with an ethylphenyl substituent and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-12-5-3-6-13(11-12)17-16(20)14-7-4-8-19-9-10-23(21,22)18-15(14)19/h3-8,11H,2,9-10H2,1H3,(H,17,20) |
InChI Key |
VLCAVVSOZVVTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CN3C2=NS(=O)(=O)CC3 |
Origin of Product |
United States |
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